molecular formula C12H10ClNO B417603 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde CAS No. 94856-39-0

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Cat. No.: B417603
CAS No.: 94856-39-0
M. Wt: 219.66g/mol
InChI Key: MRKMNOLGKUJUSJ-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 6,7-dimethylquinoline followed by formylation. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and formylating agents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is unique due to the specific positioning of the methyl groups on the quinoline ringFor instance, the presence of methyl groups at the 6 and 7 positions may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .

Biological Activity

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and antimalarial properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C11_{11}H10_{10}ClN\O
  • Molecular Weight : 207.65 g/mol
  • Chemical Structure :
    • Contains a chloro group at position 2 and dimethyl groups at positions 6 and 7 of the quinoline ring.
    • The presence of an aldehyde functional group at position 3 enhances its reactivity.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens. Research indicates that it is effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus spizizenii
  • Gram-negative bacteria : Escherichia coli

In vitro studies have shown that the compound can inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Antifungal Activity

The compound also demonstrates antifungal activity against several strains, including:

  • Aspergillus niger
  • Aspergillus brasiliensis
  • Curvularia lunata

These activities suggest its potential use in treating fungal infections .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanisms include:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

In particular, studies have indicated that the compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. It acts on the malaria parasite by inhibiting critical enzymatic pathways necessary for its survival. In vitro studies show that it exhibits activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with high selectivity indices .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell growth and apoptosis.
  • Halogen Bonding : The chlorine atom may enhance binding affinity to biological targets through halogen bonding interactions .

Case Studies

  • Antibacterial Study :
    • A study reported the synthesis of derivatives based on this compound which exhibited enhanced antibacterial activity compared to the parent compound. The derivatives showed improved efficacy against resistant bacterial strains .
  • Anticancer Evaluation :
    • In a study involving multiple cancer cell lines (MCF-7 and T47D), the compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against breast cancer cells .
  • Antimalarial Research :
    • A series of derivatives were tested for their effectiveness against malaria parasites in both in vitro and in vivo models. One derivative displayed superior activity compared to established antimalarial drugs, highlighting the potential for further development .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
2-Chloro-6,8-dimethylquinoline-3-carbaldehydeSimilar chlorine substitution but different methyl patternModerate antibacterial activity
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehydeContains methoxy groupsReduced cytotoxicity compared to parent compound
2-Chloro-6,8-dimethylquinoline-3-carboxylic acidCarboxylic acid instead of aldehydeLimited biological activity

This comparative analysis illustrates how structural variations influence biological activities.

Properties

IUPAC Name

2-chloro-6,7-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMNOLGKUJUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94856-39-0
Record name 94856-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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